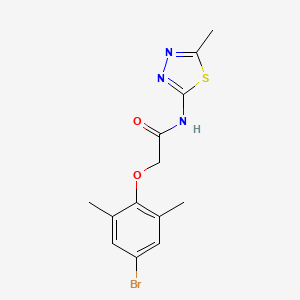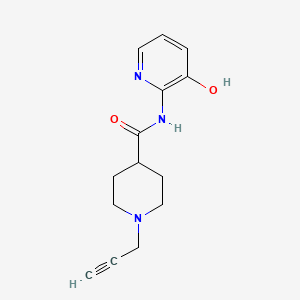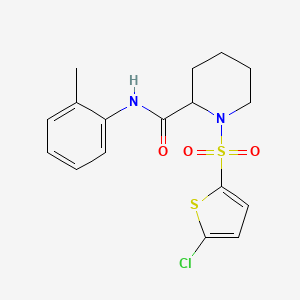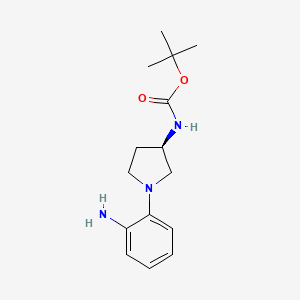
4-(Ethenesulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethenesulfonyl)pyridine is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 4-(Vinylsulfonyl)pyridine are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .
Mode of Action
4-(Vinylsulfonyl)pyridine, being a vinyl sulfone, interacts with its targets through a covalent bond formation . The compound inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The action of 4-(Vinylsulfonyl)pyridine primarily affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for many different biochemical processes involving storage and transfer of genetic information .
Pharmacokinetics
It’s known that vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, impacting its bioavailability.
Result of Action
The result of the action of 4-(Vinylsulfonyl)pyridine is the inactivation of cysteine proteases . This inactivation can lead to changes in various biological processes regulated by these enzymes, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(Vinylsulfonyl)pyridine can be influenced by various environmental factors. For instance, the plasma-induced polymerization of 4-vinyl pyridine has been shown to produce antibacterial polymer coatings . .
Analyse Biochimique
Biochemical Properties
4-(Vinylsulfonyl)pyridine is known to participate in covalently reversible reactions with thiols . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent irreversible inhibitor of cysteine proteases . The nature of these interactions is largely determined by the reactivity of the vinyl sulfone-based compounds, which can be modified from an irreversible to a reversible reaction with thiols .
Cellular Effects
The effects of 4-(Vinylsulfonyl)pyridine on cells are largely determined by its interactions with various biomolecules. For example, it has been found to inhibit cysteine proteases, which play crucial roles in various cellular processes . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(Vinylsulfonyl)pyridine involves its interaction with cysteine proteases. It inactivates these enzymes by adding to the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Temporal Effects in Laboratory Settings
It is known that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols , suggesting potential changes in the effects of this product over time.
Metabolic Pathways
The specific metabolic pathways that 4-(Vinylsulfonyl)pyridine is involved in are not well-defined. Given its ability to interact with cysteine proteases , it may influence pathways involving these enzymes
Propriétés
IUPAC Name |
4-ethenylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHPVSJPPQFUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153516-81-4 |
Source


|
| Record name | 4-(ethenesulfonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B2788010.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2788012.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/new.no-structure.jpg)
![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)
![N'-[(pyridin-3-yl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2788020.png)
![8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2788021.png)
![(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole](/img/structure/B2788022.png)



![5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2788030.png)


![7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2788033.png)
